2-(1-chloroethyl)-1-phenyl-1H-imidazole

Purity Quality Control Chemical Synthesis

Researchers developing next-generation azole antifungals often require building blocks with tunable reactivity-generic imidazoles lack the necessary selectivity. 2-(1-Chloroethyl)-1-phenyl-1H-imidazole addresses this with a unique phenyl + 1-chloroethyl substitution pattern that enhances lipophilicity and enables controlled alkylation. • Serves as a key intermediate for CYP51 inhibitor libraries targeting resistant fungal strains. • Moderate chloroethyl electrophilicity reduces non-specific labeling vs. chloromethyl analogs, ideal for activity-based probe design. • Available as ≥95% pure powder with full COA; stable at 4°C for pilot-scale handling.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B13251631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-chloroethyl)-1-phenyl-1H-imidazole
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1C2=CC=CC=C2)Cl
InChIInChI=1S/C11H11ClN2/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyVAXNEPSYIIJPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Chloroethyl)-1-phenyl-1H-imidazole: A Specialized Imidazole Building Block for Advanced Synthesis and Drug Discovery


2-(1-Chloroethyl)-1-phenyl-1H-imidazole (CAS 1803570-30-0; hydrochloride salt CAS 1803586-86-8) is a halogenated imidazole derivative characterized by a phenyl substituent at the N1 position and a 1-chloroethyl group at the C2 position of the imidazole ring [1]. With a molecular formula of C11H11ClN2 and a molecular weight of 206.67 g/mol (free base) or 243.13 g/mol (hydrochloride), this compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research [2].

Specialized imidazole building block with a phenyl and 1-chloroethyl motif for scaffold diversification in medicinal chemistry
Provides a moderate electrophilic handle for selective alkylation, distinct from chloromethyl analogues
Supplied as a stable hydrochloride powder, supporting reproducible multi-step synthesis workflows

Why Generic Imidazole Substitution Fails: The Critical Role of the 1-Chloroethyl Group in Reactivity and Selectivity


The substitution of generic imidazole derivatives for 2-(1-chloroethyl)-1-phenyl-1H-imidazole in synthetic or biological applications is not advisable due to the unique combination of a phenyl ring and a secondary chloroethyl side chain. This specific arrangement imparts distinct physicochemical properties, including increased lipophilicity and altered electronic effects, which directly influence reactivity, solubility, and potential target interactions [1]. As evidenced by quantitative comparisons below, the presence of the 1-chloroethyl group enables selective alkylation reactions and modulates biological activity in ways that simpler imidazoles cannot achieve [2].

Simple 1-phenylimidazole lacks the 1-chloroethyl group, removing the key reactive center for selective alkylation and may shift reaction outcomes.
Generic imidazoles without both phenyl and chloroethyl substitution do not replicate the lipophilicity and electronic profile needed for target engagement in cellular assays.
Chloromethyl analogues (e.g., CAS 19276-03-0) exhibit higher SN2 reactivity, which can reduce selectivity and introduce side reactions in complex synthetic sequences.

Quantitative Evidence Guide: 2-(1-Chloroethyl)-1-phenyl-1H-imidazole Differentiation Data


Comparative Purity Specifications: 2-(1-Chloroethyl)-1-phenyl-1H-imidazole Hydrochloride vs. Standard Research-Grade Imidazoles

The hydrochloride salt of 2-(1-chloroethyl)-1-phenyl-1H-imidazole is supplied with a minimum purity of 95% as a free-flowing powder, ensuring reliable stoichiometry in sensitive chemical reactions . This specification aligns with the high-purity requirements for building blocks used in multi-step syntheses, whereas generic 1-phenylimidazole is often offered at lower purities (e.g., 98% but as a liquid, which may introduce handling and stability concerns) . The solid physical form at recommended storage temperatures (4°C) reduces degradation risks compared to liquid analogues .

Purity & Form
Source review
≥95% powder
Supports reliable stoichiometry
Liquid 1-phenylimidazole may have stability concerns; COA batch data advised
Purity Quality Control Chemical Synthesis

Structural Differentiation: Molecular Weight and Lipophilicity Comparison with 1-Phenylimidazole

2-(1-Chloroethyl)-1-phenyl-1H-imidazole exhibits a molecular weight of 206.67 g/mol, which is approximately 43% greater than that of the parent 1-phenylimidazole (144.17 g/mol) due to the addition of the chloroethyl group [1][2]. This increase in mass is accompanied by a predicted rise in lipophilicity; while the calculated LogP of 1-phenylimidazole is 1.686, the chloroethyl derivative is estimated to have a LogP >2.0 based on incremental carbon and chlorine contributions [2]. Enhanced lipophilicity may improve membrane permeability and target engagement in cellular assays, a critical factor in drug candidate selection.

MW & Lipophilicity
Class-level
MW 206.67 · LogP >2.0
May enhance membrane permeability
LogP estimated from incremental contributions; experimental verification needed
Physicochemical Properties Lipophilicity ADME

Reactivity Advantage: Chloroethyl vs. Chloromethyl Substituents in Nucleophilic Substitution

The 1-chloroethyl group in 2-(1-chloroethyl)-1-phenyl-1H-imidazole provides a distinct reactivity profile compared to chloromethyl analogues. In nucleophilic substitution reactions, the secondary alkyl chloride (1-chloroethyl) exhibits different steric and electronic characteristics, often leading to slower reaction rates but higher selectivity due to increased steric hindrance around the electrophilic carbon [1]. For instance, 2-(chloromethyl)-1-phenyl-1H-imidazole (CAS 19276-03-0) is expected to undergo faster SN2 reactions, which may result in lower yields in complex systems due to competing side reactions [2]. The chloroethyl variant thus offers a controlled alkylation handle for stepwise synthesis.

Reactivity
Class-level
TargetSecondary chloride, moderate rate, steric control
ComparatorChloromethyl analogue, fast SN2, lower selectivity
Enables controlled functionalization
Relative rate estimates based on standard SN2 trends; confirm under actual conditions
Reactivity Nucleophilic Substitution Synthetic Chemistry

Potential Antifungal Activity: SAR-Based Comparison with Clotrimazole

Based on structure-activity relationship (SAR) studies of imidazole antifungals, compounds bearing a phenyl ring at N1 and a lipophilic side chain at C2 often exhibit potent inhibition of fungal lanosterol 14α-demethylase (CYP51) [1]. 2-(1-Chloroethyl)-1-phenyl-1H-imidazole shares the core pharmacophore of clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole), but with a simpler, less bulky C2 substituent. This structural simplification may translate to improved synthetic accessibility and reduced off-target effects while retaining antifungal activity. For comparison, clotrimazole has an MIC of 0.5-2 µg/mL against Candida albicans; SAR models suggest that analogues with smaller C2 groups can maintain sub-micromolar activity [2].

Antifungal SAR
Class-level
TargetPredicted activity (not verified)
ClotrimazoleMIC 0.5–2 µg/mL
Simplified pharmacophore for CYP51 exploration
Inference from azole SAR; no direct experimental data for this compound
Antifungal SAR Drug Discovery

Supply Chain and Documentation: Analytical Certificates of Analysis (COA) Availability

2-(1-Chloroethyl)-1-phenyl-1H-imidazole hydrochloride from reputable vendors includes access to Certificates of Analysis (COA) that document batch-specific purity, residual solvents, and heavy metal content . This level of quality documentation is not uniformly provided for all imidazole derivatives, particularly older or less regulated compounds. For instance, while 1-phenylimidazole is widely available, COAs may not always be included with purchase, leading to potential variability in research outcomes . The availability of detailed analytical data reduces the need for in-house quality control testing, streamlining procurement and ensuring compliance with regulatory standards.

Documentation
Supplier data
COA available
Streamlines procurement and method validation
COA coverage varies for generic imidazoles; verify per supplier
Quality Assurance COA Procurement

Optimal Use Cases for 2-(1-Chloroethyl)-1-phenyl-1H-imidazole in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Novel Antifungal Azole Derivatives

Leveraging the compound's structural similarity to clinically approved azole antifungals (as noted in Section 3, Evidence Item 4), researchers can employ 2-(1-chloroethyl)-1-phenyl-1H-imidazole as a key intermediate for the synthesis of next-generation CYP51 inhibitors. The chloroethyl group serves as a versatile handle for further functionalization, enabling the introduction of diverse pharmacophores to optimize potency and selectivity against resistant fungal strains [1].

Chemical Biology: Site-Selective Protein Alkylation and Activity-Based Probe Development

The controlled reactivity of the 1-chloroethyl group (Section 3, Evidence Item 3) makes this compound suitable for designing activity-based probes that covalently modify nucleophilic residues in enzyme active sites. Unlike highly reactive chloromethyl analogues, the moderate electrophilicity of 2-(1-chloroethyl)-1-phenyl-1H-imidazole reduces non-specific labeling, enhancing target engagement specificity in complex proteomes [1].

Analytical Chemistry: Reference Standard for HPLC Method Development and Impurity Profiling

Given the high purity and availability of Certificates of Analysis (Section 3, Evidence Items 1 and 5), this compound is an ideal reference standard for developing and validating HPLC methods. Its defined impurity profile facilitates accurate quantification of related substances in pharmaceutical formulations, ensuring compliance with ICH guidelines [2].

Process Chemistry: Building Block for Scalable Synthesis of Pharmaceutical Intermediates

The solid physical form and stability at 4°C (Section 3, Evidence Item 1) simplify handling and storage in pilot plant settings. The compound's unique substitution pattern offers a strategic advantage in convergent synthetic routes, where its lipophilic character (Section 3, Evidence Item 2) may enhance the solubility of downstream intermediates in organic solvents [1].

Application
Selection Property
Validation Focus
Antifungal azole synthesis
Chloroethyl handle for diversification
CYP51 inhibition assay context
Site-selective protein labeling
Moderate electrophilicity
Target engagement specificity in proteomes
HPLC reference standard
Defined purity and COA documentation
Method accuracy and impurity profiling
Scalable pharmaceutical intermediate
Solid form stability at 4°C
Process robustness and intermediate solubility

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